molecular formula C13H27ClN2O2 B2935563 Boc-1,4-cis-damch HCl CAS No. 203306-83-6

Boc-1,4-cis-damch HCl

Cat. No.: B2935563
CAS No.: 203306-83-6
M. Wt: 278.82
InChI Key: ILXYCYGZIZJGOS-NJJJQDLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-1,4-cis-damch HCl is a chemical compound with the molecular formula C13H27ClN2O2 and a molecular weight of 278.82 g/mol . It is also known by several synonyms, including tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H . The canonical SMILES string is CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl .

Mechanism of Action

Boc-1,4-cis-diamch HCl acts as a catalyst in the synthesis of organic compounds. It is believed to act by forming a covalent bond between the carbon atom of the amino acid and the nitrogen atom of the peptide. This bond facilitates the formation of the desired product.
Biochemical and Physiological Effects
Boc-1,4-cis-diamch HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to increase the solubility of proteins. It has also been shown to increase the stability of proteins, as well as to increase the rate of protein synthesis.

Advantages and Limitations for Lab Experiments

Boc-1,4-cis-diamch HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable in aqueous solutions, making it ideal for use in a variety of laboratory experiments. Additionally, it is a highly efficient reagent, making it a useful tool for peptide synthesis. However, it is also limited by its tendency to form insoluble precipitates, which can interfere with the desired reaction.

Future Directions

The use of Boc-1,4-cis-diamch HCl in laboratory experiments is expected to continue to increase in the future. There are several potential future directions for research, including the use of the compound for the synthesis of novel peptides and polymers, as well as the development of more efficient and cost-effective methods of synthesis. Additionally, further research into the biochemical and physiological effects of Boc-1,4-cis-diamch HCl is needed to better understand its potential applications. Finally, further research into the potential toxicity of Boc-1,4-cis-diamch HCl is also needed to ensure its safe use in laboratory experiments.

Synthesis Methods

Boc-1,4-cis-diamch HCl is synthesized from the reaction of Boc-1,4-cis-damch HClarbonyl-1,4-diaminocyclohexane and hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of approximately 70°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The product is then isolated by precipitation, filtration, and recrystallization.

Scientific Research Applications

Boc-1,4-cis-diamch HCl is used in a variety of scientific research applications. It is used as a stabilizing agent for proteins, as a reagent for the preparation of polymers, and as a reagent for the synthesis of organic compounds, such as amino acids, peptides, and polymers. It is also used in peptide synthesis and as a catalyst in the synthesis of organic compounds.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYCYGZIZJGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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